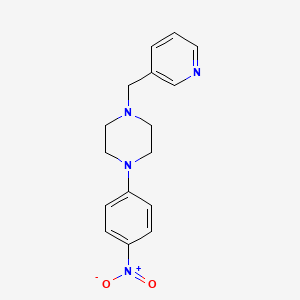![molecular formula C14H23NO2 B4889997 [3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
[3-(2-aminoethyl)-1-adamantyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-aminoethyl)-1-adamantyl]acetic acid, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and has been used clinically since the 1990s. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Mechanism of Action
[3-(2-aminoethyl)-1-adamantyl]acetic acid works by blocking the NMDA receptor, which is involved in the regulation of calcium influx and neuronal excitability. By blocking this receptor, [3-(2-aminoethyl)-1-adamantyl]acetic acid reduces the excessive activation of neurons, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease.
Biochemical and Physiological Effects:
[3-(2-aminoethyl)-1-adamantyl]acetic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of reactive oxygen species, which can damage neurons, and it also reduces the production of inflammatory cytokines, which can contribute to neurodegeneration. In addition, [3-(2-aminoethyl)-1-adamantyl]acetic acid has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(2-aminoethyl)-1-adamantyl]acetic acid in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on neuronal function. However, [3-(2-aminoethyl)-1-adamantyl]acetic acid can also have off-target effects, which can complicate the interpretation of experimental results. In addition, the concentration of [3-(2-aminoethyl)-1-adamantyl]acetic acid required to achieve a therapeutic effect can vary depending on the experimental conditions, which can make it difficult to compare results across different studies.
Future Directions
There are a number of future directions for research on [3-(2-aminoethyl)-1-adamantyl]acetic acid. One area of interest is investigating its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is investigating the use of [3-(2-aminoethyl)-1-adamantyl]acetic acid in combination with other drugs, such as acetylcholinesterase inhibitors, which are commonly used to treat Alzheimer's disease. Finally, there is interest in developing new formulations of [3-(2-aminoethyl)-1-adamantyl]acetic acid that can be administered more easily, such as through the use of transdermal patches or nasal sprays.
Synthesis Methods
The synthesis of [3-(2-aminoethyl)-1-adamantyl]acetic acid involves the reaction of 1-adamantylamine with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The yield of the reaction is typically around 50%.
Scientific Research Applications
[3-(2-aminoethyl)-1-adamantyl]acetic acid has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in some patients. In addition, [3-(2-aminoethyl)-1-adamantyl]acetic acid has been investigated for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
2-[3-(2-aminoethyl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c15-2-1-13-4-10-3-11(5-13)7-14(6-10,9-13)8-12(16)17/h10-11H,1-9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVSAOULKWXKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Aminoethyl)-1-adamantyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)

![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889932.png)
![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)


![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)

![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)